molecular formula C22H30N2O3 B11313294 4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B11313294
M. Wt: 370.5 g/mol
InChI Key: JLCQXCOSPNGLNM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-ethoxybenzoyl chloride and 2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group may produce primary amines.

Scientific Research Applications

4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[1-(5-methylfuran-2-yl)ethyl]aniline
  • 4-ethoxy-N-[2-(5-methylfuran-2-yl)ethyl]benzamide
  • 4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]aniline

Uniqueness

4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

InChI

InChI=1S/C22H30N2O3/c1-4-26-19-8-6-18(7-9-19)22(25)23-15-20(21-10-5-17(3)27-21)24-13-11-16(2)12-14-24/h5-10,16,20H,4,11-15H2,1-3H3,(H,23,25)

InChI Key

JLCQXCOSPNGLNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C)N3CCC(CC3)C

Origin of Product

United States

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